molecular formula C15H9BrN4 B2476075 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-14-6

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2476075
CAS No.: 129177-14-6
M. Wt: 325.169
InChI Key: UWAYWZMBFDCHIG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a fused heterocyclic compound comprising a triazole ring annulated to a quinazoline scaffold. This structure is synthesized via cyclocondensation of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters (e.g., triethyl orthoformate) under solvent-free conditions or in absolute ethanol, achieving yields of 83–86% . The 4-bromophenyl substituent enhances electronic properties and serves as a reactive site for further functionalization via Suzuki–Miyaura cross-coupling . The compound exhibits applications in materials science (e.g., fluorophores) and pharmaceuticals (e.g., anticancer agents) due to its planar aromatic system and ability to intercalate DNA .

Properties

IUPAC Name

3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-19-15-12-3-1-2-4-13(12)17-9-20(14)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAYWZMBFDCHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline derivatives as effective anticancer agents. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines, including HepG2 and HCT-116.

  • Cytotoxicity : Several derivatives exhibited potent cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM. For instance, compound 16 showed the highest activity with IC50 values of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cells. The introduction of trifluoromethyl groups significantly enhanced cytotoxic activity by improving binding affinity to target receptors and facilitating membrane diffusion .
  • Mechanism of Action : The mechanism involves intercalation into DNA, disrupting topoisomerase II activity. Compounds such as 16, 17, and 18 demonstrated significant inhibition of topoisomerase II with IC50 values of 15.16 μM, indicating their potential as lead compounds for new anticancer therapies .

Fluorescence Properties

The photophysical properties of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline derivatives have been extensively studied due to their potential applications in fluorescent imaging.

  • Fluorescence Quantum Yield : Many synthesized compounds exhibited moderate to high quantum yields in solution. The exclusion of aryl fragments from the triazole ring was found to improve fluorescence quantum yield . The compounds demonstrated solvatochromism; their emission spectra varied significantly with solvent polarity .
  • Applications in Imaging : The strong fluorescence properties make these compounds suitable for applications in bioimaging and as sensors for detecting environmental changes or biological interactions .

DNA Intercalation

The ability of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline to intercalate into DNA has been investigated as a mechanism for its anticancer activity.

  • Binding Affinity : Studies have shown that these compounds bind effectively to DNA, with binding affinities correlating with their structural modifications. The presence of bulky side chains enhances interaction with the minor groove of DNA .
  • Biological Evaluation : In vitro assays confirmed that these compounds can effectively disrupt DNA replication processes in cancer cells, leading to apoptosis . Compounds like 16 not only inhibited topoisomerase II but also altered cell cycle progression and increased apoptotic markers significantly compared to control groups .

Comparison with Similar Compounds

Isomeric Triazoloquinazolines

The [1,2,4]triazolo[4,3-c]quinazoline isomer differs from its [1,5-c] counterpart in the annelation position of the triazole ring. The [4,3-c] isomer is synthesized directly via cyclocondensation, while the [1,5-c] isomer forms via Dimroth rearrangement in glacial acetic acid . Key distinctions include:

  • Photophysical Properties: The [4,3-c] isomer exhibits higher fluorescence quantum yields (Φ) in solution compared to [1,5-c] derivatives. For example, 5-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (Φ = 0.42 in toluene) outperforms its [1,5-c] counterpart (Φ = 0.28) due to reduced non-radiative decay pathways .
  • Synthetic Flexibility : The [4,3-c] isomer is more amenable to cross-coupling reactions, enabling diverse functionalization at the 5-position .

Table 1 : Photophysical Comparison of [4,3-c] and [1,5-c] Isomers

Property [4,3-c] Isomer [1,5-c] Isomer Reference
Fluorescence Φ (toluene) 0.42 0.28
Absorption λ_max (nm) 365 358
Synthetic Yield (%) 83–86 91–93

3-Aryl-Substituted Triazoloquinazolines

Replacing the 4-bromophenyl group with electron-donating or extended π-systems significantly alters properties:

  • Electron-Donating Substituents : Derivatives like 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline show redshifted absorption (Δλ_max = +15 nm) and enhanced solvatochromism compared to the bromophenyl analogue due to increased electron density .
  • Biphenyl Systems: 5-(4'-Diphenylaminobiphenyl)-substituted derivatives achieve Φ up to 94% in toluene, driven by aggregation-induced emission (AIE) effects . In contrast, the bromophenyl derivative lacks AIE but exhibits moderate Φ (42–58%) .

Table 2 : Substituent Effects on Photophysical Properties

Substituent Φ (Toluene) λ_em (nm) Notable Property Reference
4-Bromophenyl 0.42 450 Solvent-stable emission
4-Methoxyphenyl 0.65 480 Strong solvatochromism
4'-Diphenylaminobiphenyl 0.94 520 AIE-active

Biological Activity

3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a compound that has gained attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a triazoloquinazoline core, which is known for its planar aromatic system conducive to DNA intercalation. Synthesis typically involves reactions such as Suzuki-Miyaura coupling and hydrazine treatment of quinazoline derivatives. For instance, one method involves the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoester in acidic media to yield the target compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline derivatives. Notably, certain derivatives have shown significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The derivatives exhibited IC50 values ranging from 2.44 to 9.43 μM against specific cancer cell lines, indicating potent activity .
  • Mechanism of Action : The mechanism is believed to involve DNA intercalation and inhibition of topoisomerase II (Topo II), which is crucial for DNA replication and transcription. The structural modifications in the quinazoline scaffold enhance binding affinity to DNA .
CompoundIC50 (μM)Cell Line
Derivative A2.44HCT-116
Derivative B9.43HepG-2

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values for related derivatives ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .
  • Biofilm Inhibition : The compounds also exhibit capabilities to inhibit biofilm formation, which is critical in treating chronic infections .

Case Studies

Several case studies have been conducted on the biological activity of this compound:

  • Study on Cytotoxicity : A study evaluated various derivatives against cancer cell lines and established a structure-activity relationship (SAR), showing that specific substitutions significantly enhance cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazoloquinazolines, demonstrating effective inhibition against multiple bacterial strains with detailed MIC assessments .

Q & A

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline?

The synthesis typically involves cyclocondensation of 4-hydrazinylquinazoline intermediates with orthoesters (e.g., triethyl orthoformate) in ethanol or glacial acetic acid. Key steps include:

  • Step 1 : Condensation of quinazoline-4-thiol with hydrazine hydrate to form 4-hydrazinylquinazoline (67–72% yield) .
  • Step 2 : Reaction with orthoesters under reflux to form the triazoloquinazoline core. For 5-(4-bromophenyl) derivatives, yields range from 25% to 65%, depending on substituents and reaction conditions .
  • Purification : Column chromatography (e.g., 10% methanol in dichloromethane) or recrystallization ensures >94% purity .

Q. How is the structural identity of this compound confirmed experimentally?

  • 1H/13C NMR : Signals at δ = 6.41–7.33 ppm confirm NH2 groups or aromatic protons in substituted derivatives .
  • X-ray diffraction (XRD) : Non-planar molecular geometry and pincer-like aryl conformations are validated via single-crystal XRD .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., ±0.3% error margin) .

Q. What biological activities are reported for triazoloquinazoline derivatives?

  • Cytotoxicity : IC50 values <4 µg/mL against HeLa cells (exceeding NCI thresholds for anticancer potential). Morphological changes and necrosis are observed at 10 µg/mL .
  • DNA interaction : Electrochemical biosensors detect no direct DNA damage, suggesting activity via non-intercalative mechanisms .

Advanced Research Questions

Q. How can cross-coupling reactions modify 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline?

  • Suzuki–Miyaura reactions : The 4-bromophenyl group undergoes Pd-catalyzed coupling with aryl boronic acids to introduce fluorophores (e.g., biphenylamines). Optimized conditions: Pd(PPh3)4, Na2CO3, DMF/H2O (80°C, 12 hr) .
  • Challenges : Steric hindrance from the triazoloquinazoline core may reduce yields (22–27% for bulky substituents) .

Q. What computational methods support structure-property studies of this compound?

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2–3.5 eV) and correlate with photophysical properties. Solvent polarity effects (toluene vs. MeCN) are modeled using polarizable continuum models (PCM) .
  • Molecular docking : Used to simulate interactions with kinase targets (e.g., EGFR), identifying key hydrogen bonds with Lys721 and Asp831 .

Q. How does the annelation pattern (e.g., [4,3-c] vs. [1,5-c]) affect properties?

  • [4,3-c] isomers : Higher fluorescence quantum yields (up to 94% in toluene) due to reduced steric distortion.
  • [1,5-c] isomers : Form via acid-catalyzed Dimroth rearrangement (e.g., HCl in ethanol). These exhibit redshifted emission (Δλ = 20–30 nm) compared to [4,3-c] analogs .

Q. What strategies optimize synthetic yields of 5-(4-bromophenyl) derivatives?

  • Solvent-free conditions : Improve cyclocondensation efficiency (e.g., 72% yield for triazoloquinazoline vs. 65% in ethanol) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hr to 2 hr with comparable yields (68%) .

Key Research Gaps

  • Mechanistic studies : Limited data on metabolic pathways or in vivo pharmacokinetics.
  • Target selectivity : SAR studies needed to differentiate activity across kinase families.

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